Pregnenolone acetate Pregnenolone acetate Pregnenolone acetate is a steroid ester.
Brand Name: Vulcanchem
CAS No.: 1778-02-5
VCID: VC21336076
InChI: InChI=1S/C23H34O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,17-21H,6-13H2,1-4H3/t17-,18-,19+,20-,21-,22-,23+/m0/s1
SMILES: CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C
Molecular Formula: C23H34O3
Molecular Weight: 358.5 g/mol

Pregnenolone acetate

CAS No.: 1778-02-5

Cat. No.: VC21336076

Molecular Formula: C23H34O3

Molecular Weight: 358.5 g/mol

* For research use only. Not for human or veterinary use.

Pregnenolone acetate - 1778-02-5

CAS No. 1778-02-5
Molecular Formula C23H34O3
Molecular Weight 358.5 g/mol
IUPAC Name [(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Standard InChI InChI=1S/C23H34O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,17-21H,6-13H2,1-4H3/t17-,18-,19+,20-,21-,22-,23+/m0/s1
Standard InChI Key CRRKVZVYZQXICQ-RJJCNJEVSA-N
Isomeric SMILES CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C
SMILES CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C
Canonical SMILES CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C

Chemical Structure and Properties

Pregnenolone acetate (CAS No. 1778-02-5) is a synthetic pregnane steroid derived from pregnenolone through acetylation at the 3β-hydroxyl position. Chemically known as [(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate, it represents a modified form of one of the body's primary steroid precursors .

Table 1: Physical and Chemical Properties of Pregnenolone Acetate

PropertyValue
Molecular FormulaC₂₃H₃₄O₃
Molecular Weight358.51 g/mol
Melting Point149-152 °C
Optical Rotation22° (c=2, C₂H₅OH, 23 °C)
Physical AppearanceCrystalline solid
SolubilityInsoluble in water, soluble in organic solvents
InChI KeyCRRKVZVYZQXICQ-RJJCNJEVSA-N

The molecular structure contains a cyclopentane-perhydrophenanthrene nucleus with an acetate group at the C-3 position and a ketone at C-20, maintaining the core steroid scaffold while enhancing certain pharmacological properties .

Biochemical Role in Steroidogenesis

While endogenous pregnenolone serves as the master precursor for all steroid hormones, pregnenolone acetate represents a modified form that intersects with natural steroidogenic pathways. In the adrenal cortex, naturally occurring pregnenolone undergoes a series of enzymatic transformations leading to three main classes of steroid hormones :

  • Mineralocorticoids: Produced in the zona glomerulosa, these hormones (primarily aldosterone) regulate electrolyte and fluid balance

  • Glucocorticoids: Synthesized in the zona fasciculata, with cortisol being the principal hormone controlling stress responses and metabolism

  • Androgens: Generated in the zona reticularis, including DHEA and androstenedione, which function as sex hormone precursors

Pregnenolone acetate, when administered, can potentially influence these pathways, although its metabolism differs from that of natural pregnenolone. It appears to preferentially increase levels of specific neurosteroids, particularly allopregnanolone, which has significant neurological effects .

Therapeutic Applications

Neurological Applications

Recent research has highlighted potential neurological benefits of pregnenolone acetate:

  • Growth Cone Morphology: Treatment with pregnenolone acetate (compound #43 in the study) induced a more streamlined morphology in neuronal growth cones, with smaller angles between the sides of the growth cone and the endpoint at the neurite shaft, consistent with increased axon extension

  • Microtubule Stabilization: Accelerates the formation of stable microtubule networks in developing zebrafish cerebellum, suggesting potential applications in promoting neural development

  • Negative Symptom Reduction in Schizophrenia: Related pregnenolone administration demonstrated significant improvement in negative symptoms measured by SANS scores (Scale for the Assessment of Negative Symptoms), suggesting potential psychiatric applications

Table 2: Effects of Pregnenolone Administration on SANS Scores in Schizophrenia

ParameterPlacebo Group (n=9)Pregnenolone Group (n=8)Statistics
Baseline SANS47.56 ± 12.0950.75 ± 12.21-
Week 8 SANS45.22 ± 11.9640.38 ± 3.50-
Mean change-2.33 ± 4.42-10.38 ± 10.18t=2.16, p=0.048

Rheumatoid Arthritis Treatment

Historically, pregnenolone acetate had significant applications in rheumatology:

  • Clinical Efficacy: Following oral administration of 0.3 gm to 0.6 gm pregnenolone acetate per day, marked improvement was noted in approximately 50% of rheumatoid arthritis patients treated, with an additional 37% showing mild improvement of symptoms

  • Symptom Relief: Improvement characterized by diminution of pain and swelling, increased mobility of joints, greater functional capacity, and reduced fatigue, typically observed within 7-10 days of initiating therapy

  • Sustained Benefits: An important characteristic of pregnenolone acetate therapy was that upon discontinuation, improvement apparently continued for longer periods, and symptoms recurred less rapidly than observed with cortisone and ACTH treatments

SteroidBaseline LevelPost-Treatment LevelChangep-value
Pregnenolone (pg/ml)499.9 ± 313.62096.0 ± 999.44-fold ↑0.0042
Pregnenolone sulfate (ng/ml)33.4 ± 18.394.4 ± 14.33-fold ↑<0.0001
Allopregnanolone (pg/ml)110.7 ± 78.9823.1 ± 528.95-fold ↑0.0088
Progesterone (ng/ml)0.38 ± 0.152.17 ± 0.644-fold ↑0.0001
DHEAS (μg per 100ml)124.72 ± 86.52144.87 ± 97.3016% ↑0.007

The acetate form potentially alters absorption characteristics and metabolism patterns compared to the parent compound, though specific pharmacokinetic data for pregnenolone acetate is more limited than for pregnenolone itself .

Neural Development Effects

Recent research has demonstrated significant effects of pregnenolone acetate on neural development:

  • Neurite Extension: Promotes neurite outgrowth in cerebellar granule neurons, suggesting potential applications in neuroregeneration

  • Growth Cone Morphology: Induces changes in growth cone shape from a fan shape to a more streamlined morphology, with:

    • Reduced growth cone area

    • Increased transition zone (overlap of microtubules with F-actin)

    • Smaller angles between growth cone sides

  • In Vivo Effects: Accelerates the formation of stable microtubule networks in developing zebrafish cerebellum, demonstrating efficacy in promoting neuronal development in a living organism

These findings suggest potential therapeutic applications in conditions requiring neural repair or enhanced neural development.

Research Applications and Future Directions

Pregnenolone acetate continues to be a compound of significant research interest:

  • Neural Repair: Its ability to promote microtubule polymerization and enhance neurite outgrowth suggests potential applications in conditions involving neural damage or developmental disorders

  • Neuropsychiatric Applications: The promising results in reducing negative symptoms in schizophrenia indicate potential value in psychiatric disorders characterized by negative symptomatology

  • Cannabinoid Interaction: Its role as a CB1 receptor inhibitor presents interesting possibilities for modulating cannabis effects or treating cannabis-related disorders

  • Alternative to Hormonal Treatments: The compound's ability to influence steroid pathways without directly acting as a steroid hormone itself suggests potential applications in conditions where direct hormone replacement may be contraindicated

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